molecular formula C7H13N5O2 B2894151 ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate CAS No. 321432-52-4

ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate

Cat. No.: B2894151
CAS No.: 321432-52-4
M. Wt: 199.214
InChI Key: MWQDRNACCWOILI-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate is a chemical compound with a complex structure that includes a tetraazole ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate typically involves the reaction of ethyl bromoacetate with 5-(dimethylamino)-1H-1,2,3,4-tetraazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amide derivative.

Scientific Research Applications

Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar ester group but a different heterocyclic ring.

    Ethyl 2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylate: This compound also contains a dimethylamino group and an ester group but has a different core structure.

Uniqueness

Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate is unique due to its tetraazole ring, which imparts distinct chemical and biological properties. The combination of the tetraazole ring and the dimethylamino group makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[5-(dimethylamino)tetrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O2/c1-4-14-6(13)5-12-7(11(2)3)8-9-10-12/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQDRNACCWOILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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